5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: is an organic compound known for its unique chemical structure and properties. This compound features a dioxane ring substituted with a dinitrophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation reaction between 2,4-dinitrobenzaldehyde and dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale recrystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups in the dinitrophenyl moiety can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products:
Oxidation: Oxidized derivatives of the dioxane ring.
Reduction: Amino derivatives of the dinitrophenyl group.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and as a precursor for more complex molecules .
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the dinitrophenyl group .
Industry: In the industrial sector, the compound’s derivatives are investigated for their potential use in materials science, including the development of novel polymers and dyes .
Mechanism of Action
The mechanism of action of 5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The dinitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Properties
CAS No. |
63987-49-5 |
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Molecular Formula |
C13H10N2O8 |
Molecular Weight |
322.23 g/mol |
IUPAC Name |
5-[(2,4-dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H10N2O8/c1-13(2)22-11(16)9(12(17)23-13)5-7-3-4-8(14(18)19)6-10(7)15(20)21/h3-6H,1-2H3 |
InChI Key |
ZRNLDAYMIUHIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O1)C |
Origin of Product |
United States |
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